molecular formula C18H15N3O4 B5349913 (4Z)-4-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-3-phenyl-1,2-oxazol-5-one

(4Z)-4-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-3-phenyl-1,2-oxazol-5-one

Cat. No.: B5349913
M. Wt: 337.3 g/mol
InChI Key: NEFBOKZQOMEPLY-UVTDQMKNSA-N
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Description

(4Z)-4-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-3-phenyl-1,2-oxazol-5-one is a complex organic compound that belongs to the class of oxazoles. This compound is characterized by its unique structure, which includes a dimethylamino group, a nitrophenyl group, and a phenyl group attached to an oxazole ring. The compound’s structure and properties make it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-3-phenyl-1,2-oxazol-5-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(dimethylamino)-3-nitrobenzaldehyde with 3-phenyl-1,2-oxazol-5-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-3-phenyl-1,2-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Corresponding oxides or quinones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4Z)-4-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-3-phenyl-1,2-oxazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-3-phenyl-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The dimethylamino group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules. Overall, the compound’s effects are mediated through a combination of redox activity and specific molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-phenyl-1,2-oxazol-5-one: Lacks the nitro group, resulting in different reactivity and biological activity.

    (4Z)-4-[[4-(amino)-3-nitrophenyl]methylidene]-3-phenyl-1,2-oxazol-5-one: Contains an amino group instead of a dimethylamino group, affecting its chemical properties and applications.

    (4Z)-4-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-3-methyl-1,2-oxazol-5-one:

Uniqueness

The presence of both the dimethylamino and nitrophenyl groups in (4Z)-4-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-3-phenyl-1,2-oxazol-5-one imparts unique chemical and biological properties to the compound

Properties

IUPAC Name

(4Z)-4-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-3-phenyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-20(2)15-9-8-12(11-16(15)21(23)24)10-14-17(19-25-18(14)22)13-6-4-3-5-7-13/h3-11H,1-2H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFBOKZQOMEPLY-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=C2C(=NOC2=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=C\2/C(=NOC2=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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